2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one
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Overview
Description
2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridinone ring substituted with a fluorinated hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one typically involves the condensation of 5-fluoro-2-hydroxybenzaldehyde with 4-pyridone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridinone ring can be reduced to a piperidinone ring using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation: 2-(5-Fluoro-2-oxophenyl)pyridin-4(1H)-one.
Reduction: 2-(5-Fluoro-2-hydroxyphenyl)piperidin-4-one.
Substitution: 2-(5-Amino-2-hydroxyphenyl)pyridin-4(1H)-one or 2-(5-Mercapto-2-hydroxyphenyl)pyridin-4(1H)-one.
Scientific Research Applications
2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the hydroxy group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-hydroxyphenyl)pyridin-4(1H)-one
- 2-(5-Bromo-2-hydroxyphenyl)pyridin-4(1H)-one
- 2-(5-Methyl-2-hydroxyphenyl)pyridin-4(1H)-one
Uniqueness
2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-7-1-2-11(15)9(5-7)10-6-8(14)3-4-13-10/h1-6,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQDVQMLLJONOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=O)C=CN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692493 |
Source
|
Record name | 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-76-5 |
Source
|
Record name | 2-(5-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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